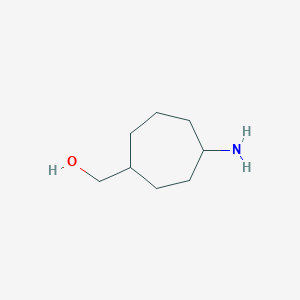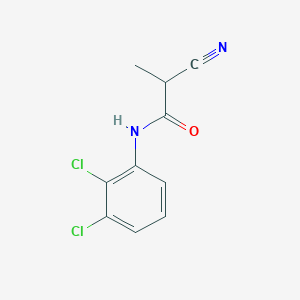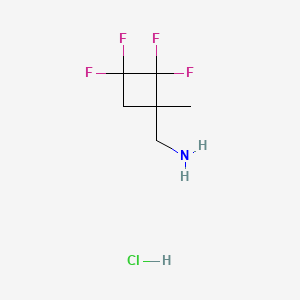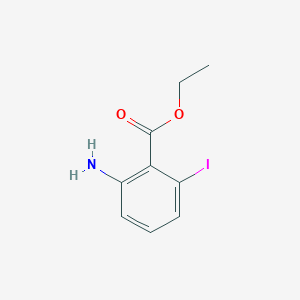
(4-Aminocycloheptyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminocycloheptyl)methanol is a chemical compound with the molecular formula C8H17NO It consists of a cycloheptane ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminocycloheptyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 4-aminocycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminocycloheptyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of 4-aminocycloheptanone or 4-aminocycloheptanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Aminocycloheptyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Aminocycloheptyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Aminocycloheptyl)methanol: Similar structure but with the amino group at the 1-position.
Cycloheptanemethanol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
(4-Aminocycloheptyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on a cycloheptane ring
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(4-aminocycloheptyl)methanol |
InChI |
InChI=1S/C8H17NO/c9-8-3-1-2-7(6-10)4-5-8/h7-8,10H,1-6,9H2 |
InChI-Schlüssel |
XAFJXJQBPYHUDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC(C1)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)
![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)




![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)

![tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate](/img/structure/B13566295.png)

![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
